molecular formula C21H23F2NO4 B12390164 Hsd17B13-IN-2

Hsd17B13-IN-2

货号: B12390164
分子量: 391.4 g/mol
InChI 键: GPSLYTIDVZDODP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Hsd17B13-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

Hsd17B13-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

科学研究应用

Therapeutic Potential in Liver Diseases

1. Role in NAFLD and NASH:
HSD17B13 has been identified as a liver-specific protein associated with lipid metabolism and inflammation. Variants of the HSD17B13 gene, particularly the rs72613567 variant, have been linked to reduced risk and severity of NAFLD and NASH. Studies show that individuals carrying this variant exhibit lower levels of liver enzymes and reduced fibrosis, suggesting that targeting HSD17B13 could mitigate liver damage associated with these conditions .

2. Inhibition Mechanism:
Hsd17B13-IN-2 functions by inhibiting the enzymatic activity of HSD17B13, thereby reducing the conversion of retinol to retinaldehyde in hepatocytes. This inhibition is crucial as it may help in preventing the progression of fatty liver diseases by decreasing lipid accumulation and inflammation within the liver . The compound's selectivity allows for targeted therapeutic interventions without affecting other hydroxysteroid dehydrogenases, minimizing potential side effects .

Case Studies and Research Findings

1. Genetic Studies:
Research has demonstrated that loss-of-function variants in HSD17B13 are protective against chronic liver diseases. A genome-wide association study indicated that specific polymorphisms correlate with decreased hepatic inflammation and fibrosis in biopsy-proven NAFLD patients . These findings underscore the potential for this compound as a therapeutic agent aimed at mimicking these protective genetic variants.

2. Clinical Implications:
In clinical settings, compounds like this compound are being explored for their ability to alter disease trajectories in patients with metabolic liver diseases. For instance, ongoing studies are examining the efficacy of small molecule inhibitors in reducing liver damage markers among patients with NASH . The ability to modulate HSD17B13 activity could lead to significant advancements in treatment protocols for these conditions.

Data Table: Summary of Research Findings on Hsd17B13 Variants

Study Variant Association Outcome
Su et al. (2022)rs72613567Lower incidence of NASHReduced fibrosis and inflammation
Anstee et al. (2020)Multiple SNPsProtective against NAFLD progressionDecreased ALT levels
Gellert-Kristensen et al. (2024)rs72613567Lower odds of advanced NASHImproved liver histology

作用机制

Hsd17B13-IN-2 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, which are associated with the progression of liver diseases. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its reactions .

相似化合物的比较

Hsd17B13-IN-2 is unique compared to other similar compounds due to its high potency and selectivity for HSD17B13. Similar compounds include:

These compounds share a common target but differ in their chemical structures, which can affect their potency, selectivity, and pharmacokinetic properties.

生物活性

Hsd17B13-IN-2 is a compound of significant interest due to its potential role in modulating the activity of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), which has been implicated in various liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to more severe forms such as non-alcoholic steatohepatitis (NASH). This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of HSD17B13

HSD17B13 is a liver-specific, lipid droplet-associated protein that plays a crucial role in lipid metabolism and the pathogenesis of liver diseases. Genetic variants of HSD17B13 have been linked to a lower risk of developing NAFLD and NASH, suggesting that inhibition of its enzymatic activity may have therapeutic benefits. Loss-of-function variants, such as rs72613567, have shown protective effects against liver fibrosis and hepatocellular carcinoma (HCC) .

This compound functions primarily as an inhibitor of HSD17B13 enzymatic activity. The compound targets specific domains within the HSD17B13 protein that are critical for its function. Research indicates that mutations in these domains can significantly alter the protein's enzymatic capabilities, leading to reduced lipid accumulation in hepatocytes and decreased inflammation associated with liver injury .

Key Findings on Enzymatic Activity

  • Inhibition Studies : In vitro assays have demonstrated that this compound effectively reduces the enzymatic activity of HSD17B13 against substrates such as retinol and steroids. This inhibition is linked to decreased conversion rates of these substrates into their active forms, which are associated with lipogenesis and inflammatory pathways in the liver .
  • Genetic Variants : Variants like rs6834314 and rs72613567 have been shown to reduce enzymatic activity, further supporting the hypothesis that inhibiting HSD17B13 can mitigate liver disease progression .

Case Studies

Several studies have highlighted the protective role of HSD17B13 variants against liver diseases:

  • NAFLD Cohort Study : A study involving 165 biopsy-proven NAFLD patients showed that those with loss-of-function variants exhibited lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage .
  • Epidemiological Analysis : A genome-wide association study with over 46,000 participants found that individuals carrying specific HSD17B13 variants had a significantly lower incidence of cirrhosis and advanced fibrosis compared to those without these variants .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Population Variant Outcome Mechanism
Anstee et al., 2020European & Hispanic descentrs72613567Reduced risk of NAFLDLoss-of-function variant leading to decreased enzymatic activity
Su et al., 2014Biopsy-proven NAFLD patientsrs6834314Lower ALT/AST levelsProtective effect against liver damage
Ma et al., 2023Various ethnicitiesMultiple variantsDecreased fibrosis progressionInhibition of lipid accumulation

属性

分子式

C21H23F2NO4

分子量

391.4 g/mol

IUPAC 名称

3-fluoro-N-[[4-[(2-fluorophenoxy)methyl]-1-hydroxycyclohexyl]methyl]-4-hydroxybenzamide

InChI

InChI=1S/C21H23F2NO4/c22-16-3-1-2-4-19(16)28-12-14-7-9-21(27,10-8-14)13-24-20(26)15-5-6-18(25)17(23)11-15/h1-6,11,14,25,27H,7-10,12-13H2,(H,24,26)

InChI 键

GPSLYTIDVZDODP-UHFFFAOYSA-N

规范 SMILES

C1CC(CCC1COC2=CC=CC=C2F)(CNC(=O)C3=CC(=C(C=C3)O)F)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。